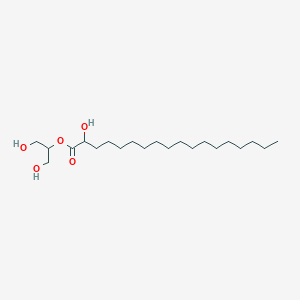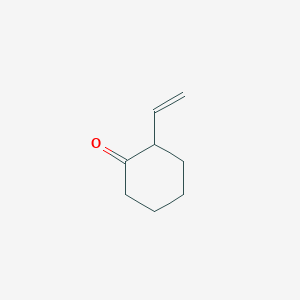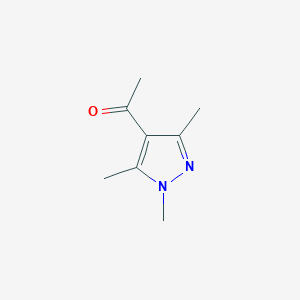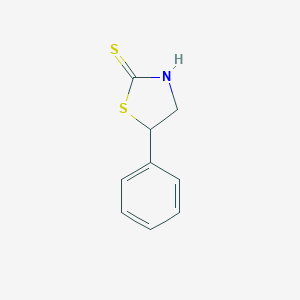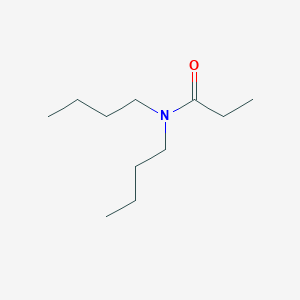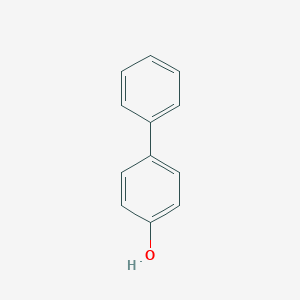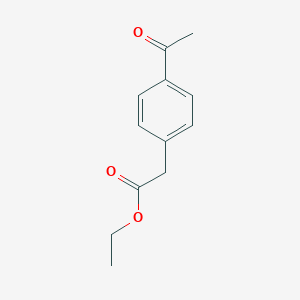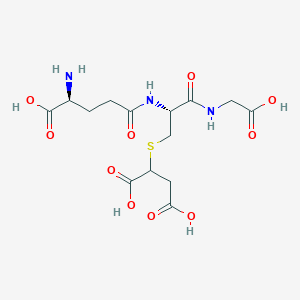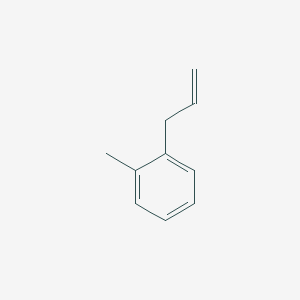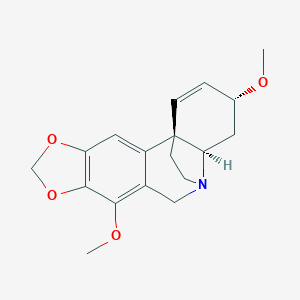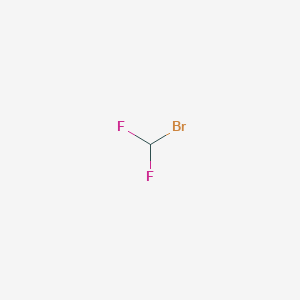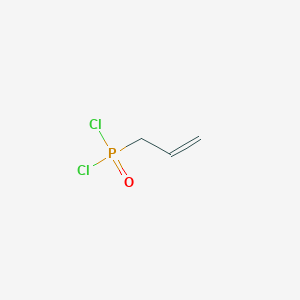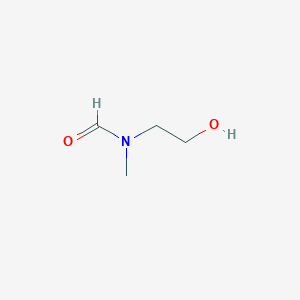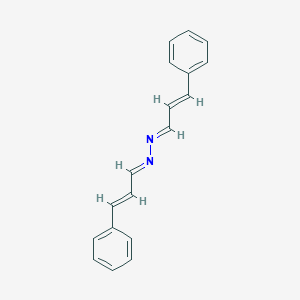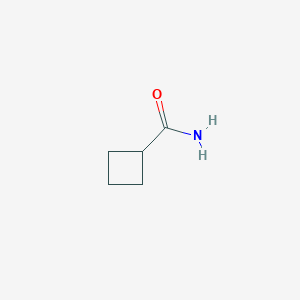
Cyclobutanecarboxamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cyclobutanecarboxamide and its derivatives involves innovative methods that take advantage of the cyclobutane ring's reactivity. For instance, Parella et al. (2013) reported a highly diastereoselective synthesis involving double C-H activation and direct bis-arylation of cyclobutanecarboxamides, leading to trisubstituted scaffolds with all-cis stereochemistry (Parella, Gopalakrishnan, & Babu, 2013). This method showcases the potential for creating complex molecules with precise control over their three-dimensional structure.
Molecular Structure Analysis
The molecular structure of cyclobutanecarboxamide derivatives has been a subject of interest due to their potential as building blocks in drug discovery. Radchenko et al. (2010) explored cyclobutane-derived diamines as sterically constrained building blocks, highlighting their synthesis and molecular structure analysis (Radchenko et al., 2010). These structures serve as a foundation for developing novel pharmaceutical agents with enhanced efficacy and selectivity.
Chemical Reactions and Properties
Cyclobutane cores undergo various chemical reactions, enabling the synthesis of diverse compounds. The work by Xu, Conner, and Brown (2015) reviews catalytic enantioselective [2+2] cycloadditions to access cyclobutanes and cyclobutenes, demonstrating the broad applicability of cyclobutane derivatives in synthesizing biologically relevant molecules (Xu, Conner, & Brown, 2015).
Physical Properties Analysis
The physical properties of cyclobutane derivatives, such as melting points, boiling points, and solubility, are crucial for their application in chemical synthesis and pharmaceutical development. Dunitz and Schomaker (1952) provided an early analysis of the cyclobutane molecule, revealing its nonplanar structure and bond angles, which are fundamental to understanding the chemical behavior and reactivity of cyclobutanecarboxamide derivatives (Dunitz & Schomaker, 1952).
Wissenschaftliche Forschungsanwendungen
Application
Cyclobutanecarboxamide is used in the synthesis of carboxy-cyclobutane isomers . This involves combining an amide bond and self-assembly of coordination polymers in the solid state .
Method of Application
The method combines reversible amide bond formation and self-assembly of coordination polymers (CPs) via solid-state photochemical [2 + 2] cycloaddition reactions . Amide bond formation occurs by the condensation of amino and carboxy groups to prepare a pyridine-amide ligand . Pyridine-amide CPs are then constructed by the self-assembly of metal ions, pyridine-amide, and auxiliary ligands for the solid-state [2 + 2] photodimerization during the second step . The pyridine-amide ligand undergoes the [2 + 2] cycloaddition reaction in 2D CPs to generate amide-cyclobutane derivatives .
Results or Outcomes
The carboxy-cyclobutane isomers were successfully synthesized by the hydrolysis of the amide-cyclobutane derivatives . Moreover, the second amide-cyclobutane derivative and carboxy-cyclobutane derivative were obtained stereoselectively via regulating the reaction site of [2 + 2] cycloaddition by introducing a substituent group in the auxiliary ligand .
Medicinal Chemistry
Application
Cyclobutanecarboxamide plays a significant role in the synthesis of bioactive products with anticancer, antifungal, and antibacterial properties . It is also used in the synthesis of peptides and lactams . A statistical analysis of the medicinal chemistry database uncovers that more than 25% of familiar drugs consist of a carboxamide group .
Method of Application
The importance of carboxamides stems from their utility in the synthesis of peptides and lactam . There are a myriad of synthetic methods available in the realm of amidation such as carboxylic acid activation, amine activation, and transamidation . The focus on the activation of carboxylic acid has been principal due to availability, low cost, and its facile conversion into activated derivatives such as anhydride, acyl imidazole, and acyl halide .
Results or Outcomes
The investigation into developing reliable protocols to synthesize amides in excellent yields has been demonstrated . The following examples are among the representative drugs containing an amide group synthesized by direct amidation of the carboxylic acid substrate with an amine functional group .
Safety And Hazards
Eigenschaften
IUPAC Name |
cyclobutanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c6-5(7)4-2-1-3-4/h4H,1-3H2,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNYBOWJWGPXFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60361563 | |
| Record name | cyclobutanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutanecarboxamide | |
CAS RN |
1503-98-6 | |
| Record name | cyclobutanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclobutanecarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

